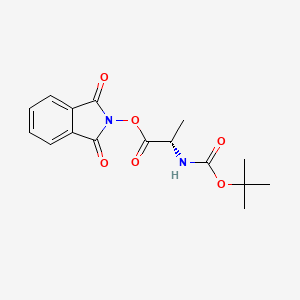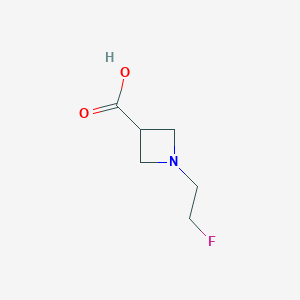
rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis” is a chiral piperidine derivative. Piperidine compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The compound’s unique stereochemistry and functional groups make it a subject of interest in various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis” typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpiperidine and isopropanol.
Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydride) to deprotonate the alcohol, followed by nucleophilic substitution to introduce the isopropoxy group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.
Optimized Conditions: Optimizing reaction conditions to maximize yield and purity, including temperature control and solvent selection.
Automated Processes: Employing automated processes for continuous production and monitoring.
Analyse Chemischer Reaktionen
Types of Reactions
“rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a catalyst (e.g., palladium on carbon) can modify the compound’s structure.
Substitution: Nucleophilic substitution reactions can replace the isopropoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride as a base and various alkyl halides as electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce new alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis” is used as an intermediate in the synthesis of complex molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective reactions.
Biology
The compound’s biological applications include its use as a building block in the synthesis of bioactive molecules. Researchers study its interactions with biological targets to develop new pharmaceuticals.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may act as ligands for receptors or enzymes, influencing various physiological processes.
Industry
Industrially, the compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of “rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methylpiperidine: A simpler analog without the isopropoxy group.
4-isopropoxypiperidine: Lacks the methyl group at the 2-position.
cis-2,4-dimethylpiperidine: Contains two methyl groups but no isopropoxy group.
Uniqueness
“rac-(2R,4R)-2-methyl-4-(propan-2-yloxy)piperidine,cis” is unique due to its specific stereochemistry and functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
(2R,4R)-2-methyl-4-propan-2-yloxypiperidine |
InChI |
InChI=1S/C9H19NO/c1-7(2)11-9-4-5-10-8(3)6-9/h7-10H,4-6H2,1-3H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
WLIWCCFSVLOCRP-RKDXNWHRSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](CCN1)OC(C)C |
Kanonische SMILES |
CC1CC(CCN1)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


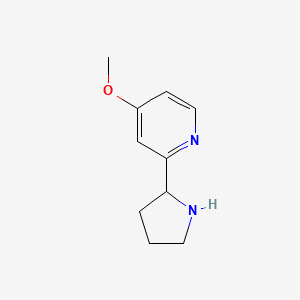
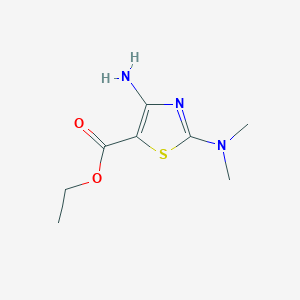





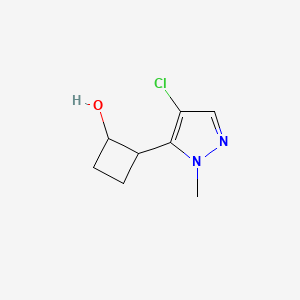


![4-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13567214.png)
